Technical Guide: Synthesis and Characterization of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Technical Guide: Synthesis and Characterization of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Authored for: Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of the heterocyclic compound, 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The synthesis is based on a well-established pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, involving the key intermediate thiophene-2-carbohydrazide. This guide details the adapted experimental protocol, presents key quantitative data in a structured format, and outlines the methodologies for the characterization of the title compound. The characterization data is presented in comparison with closely related analogues due to the limited availability of specific data for the title compound in published literature.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a thiophene moiety and a thiol group can further enhance the pharmacological profile of these compounds. This guide focuses on the synthesis and characterization of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, a molecule of interest for potential applications in drug discovery and development.
Synthesis Pathway
The synthesis of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is achieved through a two-step process. The first step involves the reaction of thiophene-2-carbohydrazide with methyl isothiocyanate to form the intermediate N-methyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide. The second step is the base-catalyzed intramolecular cyclization of this intermediate to yield the final product.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Synthesis of N-methyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (Intermediate)
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To a solution of thiophene-2-carbohydrazide (1.42 g, 10 mmol) in absolute ethanol (50 mL), add methyl isothiocyanate (0.73 g, 10 mmol).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (Final Product)
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Suspend the intermediate, N-methyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (2.15 g, 10 mmol), in an aqueous solution of potassium hydroxide (2M, 20 mL).
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Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).
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Cool the reaction mixture to room temperature and pour it into ice-cold water.
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Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.
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The resulting precipitate is filtered, washed thoroughly with water, and dried.
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Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure compound.
Characterization Data
Due to the lack of specific published data for 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, the following tables provide predicted and comparative data based on its chemical properties and data from the closely related 4-ethyl analogue.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 68744-66-1 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₇H₇N₃S₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 197.28 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Predicted to be a solid | - |
| Melting Point | Not available (predicted to be a solid) | - |
Spectroscopic Data (Predicted/Comparative)
The following data is based on the characterization of the analogous compound, 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. The substitution of an ethyl group with a methyl group is expected to cause minor shifts in the spectral data.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | ~3100-2900 (C-H stretching), ~2600-2550 (S-H stretching, may be broad), ~1600 (C=N stretching), ~1500 (C=C stretching of thiophene ring), ~1300 (C-N stretching), ~700 (C-S stretching). |
| ¹H NMR (ppm) | A singlet for the N-CH₃ protons (expected around 3.5-4.0 ppm). Multiplets for the thiophene ring protons (expected in the range of 7.0-8.0 ppm). A broad singlet for the SH proton (can be highly variable, >10 ppm, and may exchange with D₂O). |
| ¹³C NMR (ppm) | A signal for the N-CH₃ carbon. Signals for the carbons of the thiophene ring. Signals for the C=N and C=S carbons of the triazole ring. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 197. Fragmentation patterns would likely involve the loss of the thiol group and fragmentation of the thiophene and triazole rings. A study on a related compound showed fragmentation involving the loss of a water molecule from a carboxylic acid derivative, followed by the loss of the carboxyl group[2]. |
Characterization Workflow
The characterization of the synthesized compound would follow a logical progression of analytical techniques to confirm its structure and purity.
